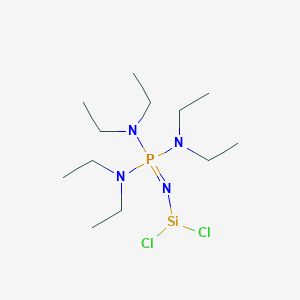
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropyrimidine core, which is substituted with hydrazinylidene groups at positions 2, 4, and 6, and methyl groups at positions 1 and 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine typically involves the reaction of a suitable hexahydropyrimidine precursor with hydrazine derivatives. One common method involves the nucleophilic substitution of hydrazine on a chlorinated hexahydropyrimidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinylidene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted hexahydropyrimidines.
科学的研究の応用
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用機序
The mechanism by which 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
類似化合物との比較
Similar Compounds
2,4,6-Trihydrazinyl-1,3,5-triazine: Similar in structure but with a triazine core instead of a hexahydropyrimidine.
2,4,6-Trimethyl-1,3,5-triazine: Contains methyl groups at positions 2, 4, and 6, but lacks hydrazinylidene groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Features pyridyl groups instead of hydrazinylidene groups.
Uniqueness
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is unique due to its combination of hydrazinylidene and methyl groups on a hexahydropyrimidine core. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113597-43-6 |
|---|---|
分子式 |
C6H14N8 |
分子量 |
198.23 g/mol |
IUPAC名 |
(2,6-dihydrazinylidene-1,3-dimethyl-1,3-diazinan-4-ylidene)hydrazine |
InChI |
InChI=1S/C6H14N8/c1-13-4(10-7)3-5(11-8)14(2)6(13)12-9/h3,7-9H2,1-2H3 |
InChIキー |
NPBGWAPHJIEVBY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN)CC(=NN)N(C1=NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)




![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)

